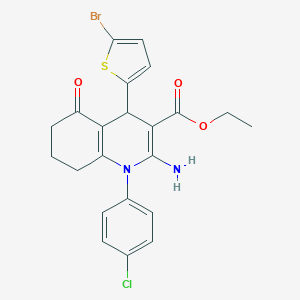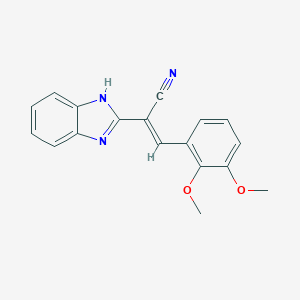![molecular formula C24H25N3O2 B393366 2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393366.png)
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinazolinone structure, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyaniline, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .
化学反应分析
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the quinazolinone ring, potentially altering its biological activity.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core structure .
科学研究应用
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for biological research.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-[4-(methoxyphenyl)-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a similar structure but with a methoxy group instead of a dimethylamino group, which can alter its biological activity and chemical properties.
2-[4-(chlorophenyl)-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H25N3O2 |
|---|---|
分子量 |
387.5g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]-3-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H25N3O2/c1-4-29-20-15-13-19(14-16-20)27-23(17-9-11-18(12-10-17)26(2)3)25-22-8-6-5-7-21(22)24(27)28/h5-16,23,25H,4H2,1-3H3 |
InChI 键 |
JMDIDHKUZPYSAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-DICHLOROPHENOXY)-N'-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393283.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393285.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B393290.png)
![Methyl 5-(acetylamino)-7-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B393292.png)

![3-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393294.png)

![2-[(2E)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393298.png)
![5-[2-(Benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B393302.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393304.png)
![N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B393305.png)
![2-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B393306.png)
